molecular formula C14H11BrF3NO2 B2581379 4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol CAS No. 868256-51-3

4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol

Cat. No. B2581379
CAS RN: 868256-51-3
M. Wt: 362.146
InChI Key: VXWSVYZGYQEVCC-UHFFFAOYSA-N
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Description

“4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol” is a chemical compound with the linear formula C14H11BrF3NO2 . It has a molecular weight of 362.148 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of “4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol” is defined by its linear formula C14H11BrF3NO2 . This indicates that the molecule is composed of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of “4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol” is 406.6±45.0 °C . Its predicted density is 1.612±0.06 g/cm3 . The predicted pKa value is 8.99±0.43 .

Scientific Research Applications

Synthesis and Spectroscopy

The study of substituted anilines, including those related to 4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol, often focuses on their synthesis and the investigation of their physical properties. A notable research effort in this area involved the spectroscopic investigation of 2-bromo-4-methyl aniline (2-B-4-MA), providing insight into the influences of substituents like bromine, methyl groups, and amine groups on benzene geometry and vibrational modes. This research is foundational for understanding and developing new substituted anilines for various applications (Ramalingam et al., 2010).

Chemical Reactions and Synthesis Optimization

Research on chemical reactions and synthesis optimization of derivatives of 4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol includes developing convenient methods for synthesizing benzene derivatives via reactions with propargyl bromide. This area of study not only yields high product returns but also explores the effects of substituents on reaction outcomes, providing valuable information for the synthesis of pharmacologically and biologically active compounds (Batool et al., 2014).

Pharmacological and Biological Applications

The trifluoromethoxy group in compounds like 4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol is of significant interest due to its potential pharmacological and biological properties. Research efforts have been directed towards the facile synthesis of trifluoromethoxylated aromatic compounds, addressing challenges in conventional synthesis methods. This work supports the development of new pharmaceuticals, agrochemicals, and functional materials, highlighting the importance of this compound class in drug discovery and development (Feng & Ngai, 2016).

Biological Activity Studies

Studies on the biological activity of derivatives related to 4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol include the synthesis and characterization of 1,3,4-oxadiazole analogs. These compounds have shown notable antibacterial, antifungal, and anti-inflammatory activities, underscoring the therapeutic potential of bromo and trifluoromethoxy substituted compounds in medical research and application (Bhat, Sufeera, & Chaitanya, 2011).

Safety and Hazards

Sigma-Aldrich provides “4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol” as part of a collection of rare and unique chemicals to early discovery researchers . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

4-bromo-2-[[4-(trifluoromethoxy)anilino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrF3NO2/c15-10-1-6-13(20)9(7-10)8-19-11-2-4-12(5-3-11)21-14(16,17)18/h1-7,19-20H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWSVYZGYQEVCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC2=C(C=CC(=C2)Br)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol

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